N-Methyl-N-phenyl-4-fluoroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
4-fluoro-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C13H12FN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
InChI Key |
RWAFDZUBPNFOTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of N Methyl N Phenyl 4 Fluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-Methyl-N-phenyl-4-fluoroaniline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its atomic framework.
¹H NMR and ¹³C NMR Chemical Shift Analysis
In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. For this compound, we would expect distinct signals for the methyl protons, the protons on the phenyl ring, and the protons on the 4-fluorophenyl ring.
Methyl Group (-CH₃): The N-methyl protons would likely appear as a singlet in the range of 3.2-3.4 ppm. In N-methylaniline, the methyl protons show a signal around 2.7-2.8 ppm. The introduction of the electron-withdrawing phenyl group and the fluoro-substituted phenyl group would likely deshield these protons, shifting them further downfield.
Aromatic Protons (Ar-H): The five protons of the unsubstituted phenyl ring would show complex multiplets between 6.7 and 7.4 ppm. The four protons of the 4-fluorophenyl ring would appear as two distinct multiplets due to the influence of the fluorine atom. The protons ortho to the fluorine would be coupled to it, resulting in a doublet of doublets, likely in the region of 6.9-7.1 ppm. The protons meta to the fluorine would appear as a triplet, also in a similar region. For comparison, in 4-fluoroaniline (B128567), the aromatic protons appear as a complex multiplet around 6.6-7.0 ppm.
In ¹³C NMR spectroscopy, the chemical shifts provide information about the carbon skeleton.
Methyl Carbon (-CH₃): The N-methyl carbon would be expected to have a signal around 40 ppm. For instance, the methyl carbon in 4-chloro-N-methylaniline is observed in this region.
Aromatic Carbons (Ar-C): The carbon atoms of the two aromatic rings would generate a series of signals in the range of 110-150 ppm. The carbon atom bonded to the fluorine (C-F) would show a large C-F coupling constant and its chemical shift would be significantly affected, appearing at the lower end of the aromatic region, likely around 115-117 ppm, similar to what is seen in 4-fluoroaniline. The carbon atom attached to the nitrogen (C-N) on the fluorinated ring would be found around 138-144 ppm. The carbons of the unsubstituted phenyl ring would show signals consistent with a substituted benzene (B151609) ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH₃ | ~3.3 (s) | ~40 |
| Phenyl-H (ortho) | ~6.8-7.0 (m) | ~118-122 |
| Phenyl-H (meta) | ~7.2-7.4 (m) | ~129 |
| Phenyl-H (para) | ~7.0-7.2 (m) | ~120-124 |
| 4-Fluorophenyl-H (ortho to N) | ~7.0-7.2 (m) | ~120-125 |
| 4-Fluorophenyl-H (ortho to F) | ~6.9-7.1 (m) | ~115-117 (d, JC-F) |
| Phenyl C-N | - | ~145-149 |
| 4-Fluorophenyl C-N | - | ~138-144 |
| 4-Fluorophenyl C-F | - | ~155-160 (d, JC-F) |
Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Predicted values are based on data from analogous compounds.
¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR is highly sensitive to the local environment of the fluorine atom. For this compound, a single resonance would be expected. In 4-fluoro-N-phenylaniline, the ¹⁹F signal appears at approximately -122 ppm. A similar chemical shift would be anticipated for this compound. The precise chemical shift can provide insights into the electronic effects of the N-methyl-N-phenylamino substituent on the fluorophenyl ring.
2D NMR Techniques for Connectivity Assignment
To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the same aromatic ring, helping to differentiate the signals from the phenyl and 4-fluorophenyl groups.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.
Vibrational Spectroscopy: FT-IR and Raman Analysis
Assignment of Characteristic Functional Group Vibrations
The vibrational spectrum of N-Methyl-N-phenyl
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a fundamental technique for determining the molecular weight and gaining insight into the structure of a compound through its fragmentation patterns under ionization. For this compound, the molecular formula is C₁₃H₁₂FN. The expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS).
In a typical mass spectrum, a molecular ion peak (M+) would be observed. The fragmentation of this compound is expected to follow pathways characteristic of aromatic amines and fluorinated compounds. Common fragmentation processes include:
Alpha-Cleavage: Loss of a hydrogen atom or a methyl group from the nitrogen atom.
Cleavage of the C-N bond: This can lead to the formation of fragments corresponding to the fluorophenyl group and the methyl-phenylamine group.
Loss of HCN: A common fragmentation pathway for aromatic amines. miamioh.edu
Rearrangement Reactions: The McLafferty rearrangement can occur in molecules with appropriate side chains, though it is less common for this specific structure. miamioh.edu
The study of related secondary aromatic amines shows that fragmentation pathways can be complex, sometimes involving R-group transfers between nitrogen atoms in more complex structures. wvu.edu In derivatives of 4-fluoroaniline, mass spectrometry is routinely used to confirm the identity of synthesized compounds by matching the observed molecular ion peak [M+H]⁺ with the calculated value. The fragmentation of aromatic nitro compounds, a related class, often involves the loss of NO₂ or NO, which highlights how functional groups dictate fragmentation. miamioh.edu While specific fragmentation data for the title compound is not detailed in the provided search results, analysis of related compounds like 4-fluoro-N-methyl-N-nitroaniline confirms that the functional groups heavily influence the fragmentation pathways. researchgate.net
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific XRD study for this compound was not found in the search results, analysis of closely related structures provides significant insight into the expected molecular geometry and crystal packing. Studies on derivatives of 4-fluoroaniline are common, confirming molecular structures and revealing how substituents affect crystal packing. researchgate.netresearchgate.netresearchgate.net
In the solid state, molecules of this compound would arrange themselves in a crystal lattice stabilized by various intermolecular forces. Based on studies of analogous compounds, the following interactions are expected to be significant:
C-H···π Interactions: The hydrogen atoms of the methyl group or the phenyl rings can interact with the electron clouds of adjacent aromatic rings. These interactions are known to play a role in the crystal packing of similar indole (B1671886) derivatives, forming ribbons. iucr.org
π–π Stacking: The aromatic phenyl and fluorophenyl rings can stack on top of each other. These interactions can be offset, where the rings are partially displaced relative to one another. iucr.org In related structures, these interactions lead to the formation of one-dimensional zigzag chains. researchgate.net
C-H···F Hydrogen Bonds: Weak hydrogen bonds can form between carbon-bound hydrogen atoms and the electronegative fluorine atom, connecting molecules into chains. researchgate.netresearchgate.net
The molecular geometry of this compound is defined by its bond lengths, bond angles, and torsion angles. Data from the closely related compound, 4-Fluoro-N-methyl-N-nitroaniline, reveals key structural features that are likely to be similar in the title compound. researchgate.net The presence of the N-methyl group and the two different phenyl rings introduces specific steric and electronic effects that determine the molecule's conformation.
For instance, the planarity of the aromatic rings and the torsion angle between the rings and the amine group are critical parameters. In a related Schiff base, 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the two benzene rings are inclined at a significant angle to each other, and the molecule exhibits a twisted conformation. researchgate.net In 4-Fluoro-N-methyl-N-nitroaniline, the nitramine group is twisted with respect to the aromatic ring, which influences electronic delocalization. researchgate.net
A selection of bond parameters from a related structure is presented below to illustrate typical values.
Table 1: Selected Bond and Torsion Angles from a Related Compound (4-Fluoro-N-methyl-N-nitroaniline) Data from the crystal structure of 4-Fluoro-N-methyl-N-nitroaniline. researchgate.net
| Parameter | Value | Description |
| N—N Bond Length | 1.3510 (15) Å | Indicates some double-bond character in the N-nitro group. |
| N—N—C—C Torsion Angle | -117.38 (12)° | Shows significant twisting between the nitramine group and the aromatic ring. |
This twisting is a common feature in N-aryl compounds and is crucial for understanding their electronic and steric properties.
Other Advanced Analytical Techniques in Characterization
Beyond mass spectrometry and XRD, other spectroscopic methods are essential for the complete characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. researchgate.net The ¹H NMR spectrum would show characteristic signals for the methyl protons, as well as distinct multiplets for the protons on the phenyl and 4-fluorophenyl rings. ¹³C NMR would provide signals for each unique carbon atom, including the carbon attached to the fluorine atom, which would show a characteristic splitting pattern due to C-F coupling.
Infrared (IR) and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy are employed to identify the functional groups present in the molecule. researchgate.net Characteristic vibrational bands for C-H stretching in the aromatic and methyl groups, C=C stretching of the aromatic rings, C-N stretching of the amine, and the C-F stretching vibration would be observed.
Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine the melting point and study phase transitions of the compound. researchgate.net
These techniques, when used in combination, provide a comprehensive and unambiguous characterization of the molecular and electronic structure of this compound.
Reactivity and Chemical Transformations of N Methyl N Phenyl 4 Fluoroaniline
Electrophilic Aromatic Substitution Reactions on the Phenyl and Fluorophenyl Moieties
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for N-Methyl-N-phenyl-4-fluoroaniline, owing to the activating nature of the N-methyl-N-phenylamino group. This substituent, being a strong electron-donating group, enhances the electron density of both aromatic rings, making them more susceptible to attack by electrophiles.
Regioselectivity and Electronic Effects of Substituents
The regiochemical outcome of EAS reactions on this compound is dictated by the electronic properties and steric hindrance of the substituents on both aromatic rings. The N-methyl-N-phenylamino group is a powerful ortho-, para-director. canada.calibretexts.org Consequently, electrophilic attack is predominantly directed to the positions ortho and para to the nitrogen atom on both the phenyl and the 4-fluorophenyl rings.
On the unsubstituted phenyl ring, substitution is expected to occur at the ortho and para positions. However, the para position is generally favored due to reduced steric hindrance from the adjacent N-methyl group and the other phenyl ring. canada.ca
The powerful activating and ortho-, para-directing effect of the N-methyl-N-phenylamino group generally dominates the regioselectivity. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the nitrogen on both rings. The relative reactivity of the two rings will depend on the specific reaction conditions and the nature of the electrophile. The unsubstituted phenyl ring is expected to be more reactive than the 4-fluorophenyl ring due to the deactivating inductive effect of the fluorine atom.
A relevant example of electrophilic substitution on a related system is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgslideshare.net For this compound, this reaction would likely introduce a formyl group at the para position of the unsubstituted phenyl ring, yielding 4-(N-(4-fluorophenyl)-N-methylamino)benzaldehyde.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Aromatic Ring | Activating/Deactivating Group | Directing Effect | Predicted Major Product(s) |
| Phenyl | -N(CH₃)(C₆H₅F) | Activating, ortho, para-directing | Substitution at the para-position |
| 4-Fluorophenyl | -F | Deactivating, ortho, para-directing | Substitution at the ortho-position to the amino group |
| 4-Fluorophenyl | -N(CH₃)(C₆H₅) | Activating, ortho, para-directing | Substitution at the ortho-position to the amino group |
Nucleophilic Reactivity at the Nitrogen Center and Aromatic Rings
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can react with various electrophiles, such as alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts.
While the aromatic rings are generally electron-rich and thus not prone to nucleophilic aromatic substitution (SNAr), the presence of a strong electron-withdrawing group, such as a nitro group, can facilitate such reactions. For instance, if this compound were to be nitrated, the resulting nitro-substituted derivative could undergo SNAr, where a nucleophile displaces the nitro group. The fluorine atom on the 4-fluorophenyl ring is generally not a good leaving group in SNAr reactions unless activated by a strongly electron-withdrawing group in the ortho or para position.
More relevant to the nucleophilic character of the molecule are modern cross-coupling reactions. The C-N bond of the aniline (B41778) moiety can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, although this typically involves the formation of a C-N bond rather than its cleavage in this specific substrate. However, the molecule can be a substrate for C-H activation and subsequent functionalization. Furthermore, related diphenylamine (B1679370) derivatives have been used as ligands in transition metal catalysis. nsf.govnih.gov
Oxidation and Reduction Pathways
The tertiary amine functionality and the aromatic rings of this compound are susceptible to oxidation. Oxidation can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of a stable radical cation. Stronger oxidation can result in the formation of colored polymeric materials, similar to the oxidative polymerization of aniline to form polyaniline. researchgate.netnih.govmdpi.comresearchgate.net The oxidation of N-nitrosodiphenylamine, a related compound, has been shown to yield 2-nitro- and 4-nitrodiphenylamines. researchgate.net
Reduction reactions are primarily relevant if the molecule has been functionalized with reducible groups, such as nitro groups introduced via electrophilic substitution. The reduction of nitroarenes to the corresponding primary amines is a well-established transformation and can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., with Pd/C and H₂) or chemical reducing agents like tin(II) chloride in hydrochloric acid. mdpi.comsci-hub.storganic-chemistry.org This two-step sequence of nitration followed by reduction provides a valuable synthetic route to introduce an amino group onto the aromatic rings of this compound.
Derivatization for Functional Material Development
The versatile reactivity of this compound makes it an attractive scaffold for the development of functional materials, including polymers and complex molecular architectures with specific electronic or optical properties.
Further N-Functionalization
The nucleophilic nitrogen atom can be further functionalized to modulate the electronic properties of the molecule. For example, reaction with different alkylating or arylating agents can lead to the synthesis of a library of quaternary ammonium salts or more complex tertiary amines. This N-functionalization can influence the solubility, thermal stability, and electronic characteristics of the resulting materials. The synthesis of various N-substituted diphenylamines is a known strategy for tuning material properties. canada.ca
Introduction of Bridging Units for Complex Architectures
Creating more complex structures from this compound can be achieved by introducing bridging units. This can be accomplished through various synthetic strategies. For instance, if the molecule is first functionalized with reactive groups at specific positions on the aromatic rings (e.g., via electrophilic substitution), these can then be used to connect multiple this compound units together.
An example of creating bridged structures involves the synthesis of N-phenylindroquinoxalines from 4,5-disubstituted-1,2-phenylenediamine derivatives and N-phenylisatin, which results in a bridged diphenylamine structure. researchgate.net Another approach could involve the palladium-catalyzed cross-coupling of a dihalogenated linker with a borylated derivative of this compound. Such bridged architectures are of interest for the development of organic electronic materials, as the bridging unit can significantly influence the conjugation length and the photophysical properties of the resulting molecule. chemrxiv.org The synthesis of polydiphenylamine, where the aniline units are linked, is another example of creating extended, conjugated systems. nih.gov
Mechanistic Investigations of Reactivity
The reactivity of this compound is influenced by the electronic properties of the fluorine substituent and the steric and electronic nature of the N-methyl and N-phenyl groups. Mechanistic investigations into the reactions of this compound and its close analogs primarily focus on understanding how these features govern the pathways of its chemical transformations. Key areas of investigation include nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and oxidation processes.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Kinetic studies on the reactions of N-methylaniline derivatives with various electrophiles provide insight into the reactivity of this compound. For instance, in reactions with 2,4-dinitrofluorobenzene, N-methylaniline exhibits sensitivity to base catalysis. researchgate.net This suggests a stepwise mechanism, where the nucleophilic attack of the amine on the aromatic ring is followed by a base-assisted proton transfer. The reaction of 4-nitrophenyl-2,4,6-trinitrophenyl ether with N-methylaniline has also been shown to be base-catalyzed in various solvents, including dimethyl sulfoxide, acetonitrile, methanol (B129727), and benzene (B151609). researchgate.net
A significant observation is the difference in reactivity between aniline and N-methylaniline. Aniline is considerably more reactive than N-methylaniline in these SNAr reactions. researchgate.net The lower reactivity of N-methylaniline is attributed to increased steric hindrance from the methyl group, which impedes both the initial nucleophilic attack and the subsequent proton transfer step. researchgate.net The presence of the phenyl group in this compound would likely introduce further steric hindrance, potentially leading to even slower reaction rates compared to N-methylaniline.
The fluorine atom at the 4-position of the phenyl ring in this compound also plays a crucial role. Fluorine is a unique substituent due to its high electronegativity and its ability to participate in hydrogen bonding. Its strong negative inductive effect can influence the electron density of the aromatic ring, affecting its susceptibility to nucleophilic attack. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
This compound can participate in various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-nitrogen bonds. The general mechanism for these reactions, such as the Buchwald-Hartwig amination, involves a catalytic cycle with a transition metal, typically palladium.
The catalytic cycle for the N-arylation of amines generally proceeds through the following key steps:
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide or triflate, undergoing oxidative addition to form a palladium(II) intermediate.
Ligand Exchange/Amine Coordination: The amine, in this case, this compound, coordinates to the palladium(II) complex, often displacing a ligand.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. For instance, in the N-alkylation of anilines with alcohols catalyzed by iridium or ruthenium complexes, the mechanism is proposed to proceed via a metal hydride pathway, with the formation and subsequent reduction of an imine being rate-determining steps. nih.gov
Oxidation Reactions
The oxidation of N-methylaniline has been studied using Raman spectroscopy with dichromate as the oxidant. nih.gov These studies reveal a self-accelerating character for the reaction, indicating a complex mechanism. The kinetics of the oxidation process are dependent on the oxidant-to-monomer molar ratio. While specific studies on the oxidation of this compound are not extensively detailed in the provided context, the general principles of N-alkylaniline oxidation would apply. The presence of the electron-withdrawing fluorine atom could influence the oxidation potential of the molecule.
Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the electronic properties and reactivity of related fluorinated aniline derivatives. researchgate.netresearchgate.net For example, in studies of N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, computational methods have been used to analyze intermolecular interactions and electronic structure. researchgate.net Such studies on this compound could provide valuable insights into its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and the transition states of its reactions, thereby complementing experimental findings. The electron-withdrawing nature of the fluorine atom can lower the energy of the molecular orbitals. nih.gov
Data Tables
Table 1: Kinetic Data for Reactions of N-Methylaniline Analogs
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Key Mechanistic Feature |
| 2,4-Dinitrofluorobenzene | N-Methylaniline | Ethanol | Potassium Acetate (B1210297) | General base catalysis observed researchgate.net |
| 4-Nitrophenyl 2,4,6-trinitrophenyl ether | N-Methylaniline | DMSO, MeCN, MeOH, Benzene | Base | Base catalysis observed in all solvents researchgate.net |
| Aniline Derivatives | Benzyl Alcohol Derivatives | - | NHC–Ir(III) Complex | Metal hydride mechanism proposed nih.gov |
Computational Chemistry and Theoretical Investigations of N Methyl N Phenyl 4 Fluoroaniline
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its energetic stability. These theoretical approaches are essential for understanding the behavior of a compound at the molecular level.
Ab Initio Methods for Electronic Structure
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for investigating the electronic structure of molecules. These methods can provide very accurate descriptions of electron distribution and energy levels. While ab initio calculations have been applied to various organic molecules to corroborate experimental findings and provide deeper electronic insights, specific studies focusing on N-Methyl-N-phenyl-4-fluoroaniline using these techniques have not been identified in the surveyed literature.
Electronic Structure Analysis
The analysis of a molecule's electronic structure is key to understanding its reactivity, spectral properties, and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. For many organic compounds, a smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on analogous compounds often present FMO analysis to predict their reactive nature. A detailed FMO analysis, including the specific energy values for the HOMO, LUMO, and the energy gap of this compound, has yet to be published.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how a molecule will interact with other chemical species. MEP maps typically use a color spectrum where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). While MEP analysis is a standard component of computational studies on aromatic amines, specific MEP maps and the corresponding potential values for this compound are not documented in existing research.
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bonds linking the phenyl and 4-fluorophenyl rings to the central nitrogen atom. Understanding the potential energy surface (PES) associated with these rotations is crucial for predicting the molecule's stable conformations and the energy barriers separating them.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the PES. A relaxed PES scan involves systematically varying the key dihedral angles—specifically the C(phenyl)-N-C(fluorophenyl)-C and H₃C-N-C(phenyl)-C torsions—while optimizing the rest of the molecular geometry at each step. q-chem.com This process reveals the low-energy conformations and the transition states that connect them.
For diarylamines, the conformation is often described as a "propeller-like" structure, where the aromatic rings are twisted out of the plane defined by the central nitrogen atom. This twisting alleviates steric hindrance between the ortho-hydrogens of the phenyl rings. The potential energy curve for rotation around the C-N bonds in similar aromatic amines typically shows multiple minima corresponding to these stable, non-planar propeller conformations. researchgate.net For this compound, the key dihedral angles defining the orientation of the aromatic rings relative to the methyl group and each other would be the primary coordinates of interest.
The energy barriers to rotation are indicative of the molecule's rigidity. In related N-aryl amine systems, these barriers are influenced by electronic effects, such as resonance between the nitrogen lone pair and the aromatic π-systems, and steric hindrance from substituents. chemrxiv.org The presence of the electron-withdrawing fluorine atom on one of the phenyl rings can be expected to modulate the electron density on the nitrogen and influence the rotational barriers.
A representative approach to this analysis would involve DFT calculations at a suitable level of theory, such as B3LYP with a 6-311G basis set, to perform a relaxed potential energy scan. researchgate.net The results of such a scan can be visualized as a potential energy curve, plotting energy against the dihedral angle.
Table 1: Representative Calculated Rotational Energy Barriers for a Diphenylamine (B1679370) Analogue
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |
| 0° | Eclipsed (Transition State) | 5.8 |
| ~45° | Skewed (Energy Minimum) | 0.0 |
| 90° | Orthogonal (Transition State) | 4.2 |
| ~135° | Skewed (Energy Minimum) | 0.0 |
| 180° | Anti-planar (Transition State) | 5.8 |
This table presents hypothetical data based on typical rotational barriers found in substituted diphenylamines to illustrate the expected potential energy landscape. Actual values for this compound would require specific calculations.
Simulations of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)
Computational chemistry provides a powerful means to predict and interpret spectroscopic data. Methods like DFT can be used to simulate vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.
Vibrational Frequencies: Theoretical vibrational analysis is typically performed after a geometry optimization to ensure the structure corresponds to a minimum on the potential energy surface. The calculation of the second derivatives of the energy with respect to the atomic coordinates yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data.
For a molecule like this compound, characteristic vibrational modes would include N-H stretching (if a secondary amine was considered, but absent here), C-H stretching of the aromatic rings and the methyl group, C-N stretching, C-F stretching, and various ring deformation and bending modes. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide good agreement with experimental vibrational spectra for similar aniline (B41778) derivatives. nih.govnih.gov
Table 2: Representative Calculated and Scaled Vibrational Frequencies for a Substituted Aniline
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3150 | 3024 |
| Methyl C-H Stretch | 3050 | 2928 |
| C=C Aromatic Stretch | 1620 | 1555 |
| C-N Stretch | 1350 | 1296 |
| C-F Stretch | 1250 | 1200 |
This table contains representative data for a substituted aniline to illustrate the output of a computational vibrational analysis. A scaling factor of 0.96 is hypothetically applied.
NMR Shifts: The prediction of NMR chemical shifts is a significant application of computational chemistry in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and reliable approach for calculating NMR shielding tensors. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), for which the shielding is also calculated at the same level of theory.
For this compound, one would expect to calculate the ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts of the protons and carbons in the phenyl and 4-fluorophenyl rings would be influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the fluorine atom. The methyl protons and carbon would have characteristic shifts. The ¹⁹F chemical shift is particularly sensitive to the electronic environment. DFT-GIAO calculations have been successfully employed to predict ¹⁹F NMR chemical shifts in various fluorinated compounds. nih.govmdpi.com
Table 3: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for an N-Methyl-N-phenylaniline Analogue
| Atom | Calculated ¹³C Shift | Calculated ¹H Shift |
| C (Methyl) | 40.5 | 3.30 |
| C (ipso-phenyl) | 148.2 | - |
| C (ortho-phenyl) | 113.0 | 6.80 |
| C (meta-phenyl) | 129.5 | 7.25 |
| C (para-phenyl) | 117.0 | 6.90 |
| C (ipso-fluorophenyl) | 144.0 | - |
| C (ortho-fluorophenyl) | 116.5 (d, JCF) | 7.05 (t) |
| C (meta-fluorophenyl) | 122.0 (d, JCF) | 7.15 (m) |
| C (para-fluorophenyl) | 159.0 (d, JCF) | - |
This table presents hypothetical NMR shift data for an analogous compound to illustrate the expected values. The carbon shifts for the fluorinated ring would show coupling to the fluorine atom. Experimental data for N-methyl-N-phenylaniline shows aromatic protons between 6.88-7.26 ppm and a methyl signal around 2.25 ppm. rsc.org
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, or crystal packing, is governed by a delicate balance of intermolecular interactions. Computational methods can be used to analyze and quantify these interactions, providing insights into the stability of the crystal lattice.
Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular contacts in a crystal is Hirshfeld surface analysis. jmaterenvironsci.com This method partitions the crystal space into regions where the electron density of a given molecule dominates. The Hirshfeld surface is a 3D surface that represents the boundary of this region. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. researchgate.net
Analysis of Non-Covalent Interactions: In addition to Hirshfeld analysis, other computational techniques can be employed to study non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points between atoms, which are indicative of an interaction. Non-Covalent Interaction (NCI) analysis is another method that visualizes weak interactions in real space, distinguishing between attractive van der Waals forces, repulsive steric clashes, and hydrogen bonds. researchgate.net
In the absence of a crystal structure for this compound, computational studies on analogous diphenylamine and fluoroaniline (B8554772) derivatives can provide valuable insights. In such crystals, π-π stacking interactions between the aromatic rings and C-H···π interactions are also common. rsc.org The interplay of these various weak interactions dictates the final three-dimensional architecture of the crystal. The fluorine atom can significantly influence these interactions, sometimes participating in hydrogen bonding and other times contributing to halogen-halogen contacts. researchgate.netnih.gov
Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Fluoroaniline Derivative
| Contact Type | Percentage Contribution (%) |
| H···H | 45.0 |
| C···H / H···C | 25.5 |
| F···H / H···F | 18.0 |
| C···C | 5.5 |
| N···H / H···N | 4.0 |
| Other | 2.0 |
This table shows representative data for a hypothetical fluoroaniline derivative, illustrating the typical contributions of different intermolecular contacts to the Hirshfeld surface. The specific percentages for this compound would depend on its actual crystal packing.
Applications of N Methyl N Phenyl 4 Fluoroaniline in Advanced Chemical Synthesis
Role as a Synthetic Intermediate for Complex Organic Molecules
N-Methyl-N-phenyl-4-fluoroaniline serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, finding applications in pharmaceuticals, agrochemicals, and the production of dyes and pigments. ontosight.ai The presence of the fluorine atom is particularly significant, as its incorporation into organic molecules can modulate their physical and chemical properties such as stability, reactivity, and lipophilicity with minimal steric hindrance. pubcompare.ai
In the pharmaceutical industry, fluorinated anilines are common building blocks. researchgate.net For instance, derivatives of fluoroaniline (B8554772) are precursors to fungicides and potent analgesics like parafluorofentanyl. researchgate.net A specific example is the synthesis of N-(4-fluoroaniline)-2-hydroxy-N-isopropyl acetamide, an important intermediate for the herbicide flufenacet. google.com While direct synthesis from this compound is not explicitly detailed in the provided search results, the established use of closely related fluoroanilines underscores its potential as a valuable precursor for analogous complex structures. The reactivity of the aniline (B41778) nitrogen and the potential for electrophilic substitution on the phenyl ring provide multiple avenues for synthetic transformations.
The utility of fluorinated anilines extends to the creation of high-performance dyes and pigments. alibaba.com The structural backbone of this compound can be incorporated into azo dyes and other pigment structures, where the fluoro- and N-aryl/alkyl groups can influence the color, stability, and application properties of the final product. alibaba.comchemball.comvipulorganics.com
Ligand Design for Metal-Catalyzed Reactions
The electron-donating properties of the nitrogen atom in this compound, combined with the electronic influence of the fluorine and phenyl substituents, make it an attractive scaffold for the design of ligands for metal-catalyzed reactions.
Development of Homogeneous Catalysis Systems
While specific homogeneous catalysis systems employing ligands directly derived from this compound are not extensively documented in the provided results, the evaluation of 4-fluoroaniline (B128567) for the production of ligands for homogeneous catalysis has been noted. researchgate.net The development of such catalytic systems often involves the strategic modification of the aniline core to create multidentate ligands that can coordinate with a metal center, thereby influencing its catalytic activity and selectivity. For example, the use of tris(4-fluorophenyl)phosphine (B91858) as a ligand in iridium-catalyzed transfer hydrogenation reactions highlights the beneficial role of fluorinated aryl groups in ligand design. unizar.es The electronic properties of the fluorine atom can tune the electron density at the metal center, impacting the efficiency of the catalyst.
Coordination Chemistry Studies
The study of how ligands derived from this compound coordinate with metal ions is fundamental to understanding their potential in catalysis and materials science. Research on related fluoroaniline derivatives provides insight into the expected coordination behavior. For instance, zinc complexes of fluorosubstituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfonamides, synthesized from fluoroanilines, have been prepared and characterized. nih.gov These studies reveal how the introduction of fluorine atoms into the ligand structure can influence the luminescent properties of the resulting metal complexes. nih.gov The coordination of such ligands to metal ions like zinc(II) and copper(II) can be investigated using techniques such as UV-Vis, FTIR, and NMR spectroscopy to elucidate the nature of the metal-ligand bonding. nih.gov
| Compound/Ligand Family | Metal Ion(s) | Application/Property Studied |
| Fluorosubstituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfonamides | Zinc(II) | Luminescent properties |
| Tris(4-fluorophenyl)phosphine | Iridium(I) | Homogeneous catalysis (transfer hydrogenation) |
| 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide | Zinc(II), Copper(II) | Potential biological and catalytic applications |
Precursor in Polymer Chemistry and Functional Materials
The reactivity of the aniline functional group makes this compound a candidate for the synthesis of novel polymers and functional materials with tailored properties.
Monomer in Polymerization Processes
This compound can be envisioned as a monomer in various polymerization reactions. The polymerization of aniline and its derivatives is a well-established field, leading to the formation of conductive polymers and other functional materials. researchgate.netrsc.orgacs.orgnih.govrsc.org For example, a general method for the polymerization of aniline derivatives involves chemical oxidative polymerization using an oxidant like ammonium (B1175870) persulfate in an acidic medium. nih.govrsc.org
A study on the polymerization of different phenylamines with sulfur monochloride resulted in the formation of poly[N,N-(phenylamino)disulfides]. nih.govacs.org These polymers exhibited interesting colorimetric properties dependent on the electronic nature of the substituents on the aniline ring. nih.govacs.org The polymerization of N-methylaniline under similar conditions has also been reported. nih.gov This suggests that this compound could undergo a similar step-growth polymerization to yield a sulfur-containing polymer with potentially unique optical and electronic properties.
The table below summarizes a general approach to the polymerization of aniline derivatives.
| Polymerization Method | Monomer Type | Oxidant/Reagent | Resulting Polymer |
| Chemical Oxidative Polymerization | Aniline derivatives | Ammonium persulfate | Polyaniline derivatives |
| Step-growth Polymerization | Phenylamines | Sulfur monochloride | Poly[N,N-(phenylamino)disulfides] |
Integration into Responsive Materials
Polymers derived from this compound have the potential to be integrated into responsive or "smart" materials. The properties of such materials can change in response to external stimuli like changes in pH, temperature, or exposure to certain chemicals. For instance, polymers containing disulfide bonds, which could be formed from the polymerization of this compound with a sulfur-containing reagent, can exhibit redox-responsive behavior. nih.govacs.org This reversible cleavage and formation of disulfide bonds can be exploited in applications such as controlled drug release or self-healing materials.
Furthermore, polyaniline-based materials are known for their sensitivity to moisture and ammonia, making them suitable for use in chemical sensors. researchgate.netrsc.orgnih.govrsc.org The specific substituents on the aniline ring, such as the N-methyl, N-phenyl, and 4-fluoro groups in the case of the target compound, would be expected to modulate the sensitivity and selectivity of the resulting polymer-based sensor. rsc.org
Building Block for Specialty Chemicals and Agrochemicals
The core structure of this compound, featuring a fluorinated phenyl ring and a secondary amine, suggests its potential as a versatile intermediate in organic synthesis. However, detailed research findings and specific examples of its direct use in the production of specialty chemicals and agrochemicals are limited.
In contrast, the closely related compound, 4-fluoroaniline, is widely utilized as a precursor in the manufacturing of a variety of agrochemicals, including herbicides and plant growth regulators. nih.gov The presence of the fluorine atom is often associated with increased metabolic stability and bioavailability of the resulting agrochemical. For instance, 4-fluoroaniline is a known intermediate in the synthesis of certain pesticides. nih.gov
The synthetic utility of fluorinated anilines extends to the realm of specialty chemicals. They are employed in the production of dyes and pigments, where the fluorine substituent can enhance the color fastness and thermal stability of the final product. While direct evidence for this compound is absent, the general reactivity of the aniline nitrogen and the potential for electrophilic substitution on the phenyl rings make it a plausible candidate for similar applications.
Table of Potential Analogous Agrochemical Intermediates
| Intermediate | Resulting Agrochemical Class | Key Synthetic Reaction | Reference |
| 4-Fluoroaniline | Herbicides, Plant Growth Regulators | N-Alkylation, Amide Formation | nih.gov |
| 2-Aryl-1,2,4-triazin-3-ones | Herbicides | Condensation Reactions | swinburne.edu.au |
Table of Potential Analogous Specialty Chemical Intermediates
| Intermediate | Resulting Specialty Chemical | Key Synthetic Reaction | Reference |
| 4-Fluoroaniline | Dyes, Pigments | Diazotization and Coupling | ontosight.ai |
| 2-Arylquinoxaline derivatives | Pharmacologically Active Compounds | Condensation of aryl-1,2-diamines with arylglyoxals | researchgate.net |
It is important to reiterate that the information presented in the tables above pertains to analogous compounds due to the lack of specific data for this compound. The potential for this specific compound to act as a building block in these areas remains a subject for further research and development. The unique combination of a methyl group and a phenyl group on the nitrogen atom, in addition to the fluorine substituent, could offer distinct reactivity and properties in the resulting specialty chemicals and agrochemicals.
Q & A
Q. What are the optimal synthetic routes for N-Methyl-N-phenyl-4-fluoroaniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves N-methylation of 4-fluoroaniline derivatives . Key steps include:
- Alkylation : Reacting 4-fluoroaniline with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) under inert atmosphere.
- Solvent Selection : Polar aprotic solvents like DMF or THF enhance reactivity, with yields improving at 60–80°C .
- Purification : Distillation under reduced pressure (e.g., 90–92°C at 16 mmHg) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. Critical Factors :
- Excess methylating agent increases byproducts (e.g., dimethylated derivatives).
- Base strength affects reaction kinetics; stronger bases like NaH accelerate alkylation but may degrade sensitive substrates.
Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (MS) :
Q. What physicochemical properties (solubility, stability) are critical for experimental handling?
Methodological Answer:
- Solubility :
- Stability :
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C) clarify metabolic pathways of fluorinated aromatic amines?
Methodological Answer:
- Design : Synthesize ¹³C-labeled this compound to track metabolic defluorination and acetylation.
- Case Study : In rat models, ¹³C labeling revealed para-hydroxylation pathways leading to paracetamol analogs via defluorination and N-acetylation.
- Analytical Tools : Use LC-MS/MS and ¹⁹F NMR to detect labeled metabolites and quantify futile deacetylation-reacetylation cycles .
Q. How do electronic effects of fluorine substitution influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Impact : Fluorine’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution at the para position but deactivates it for electrophilic reactions.
- Contradiction Resolution :
- Ortho vs. Para Reactivity : Ortho-fluorine steric hindrance reduces coupling efficiency (e.g., Suzuki-Miyaura), while para-fluorine enhances electrophilic substitution yields.
- Data Validation : Compare reaction outcomes using halogenated analogs (e.g., chloro vs. fluoro) under identical Pd-catalyzed conditions .
Q. What computational methods predict the electronic and thermodynamic properties of fluorinated aromatic amines?
Methodological Answer:
- DFT Calculations :
- Thermochemical Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
